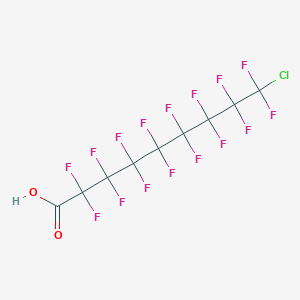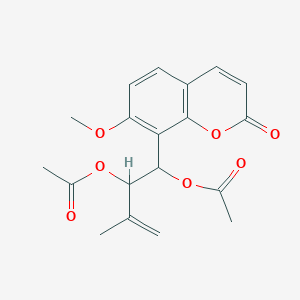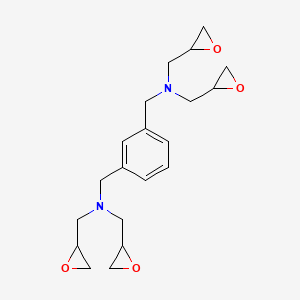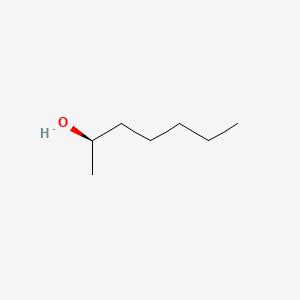
9-Chlorohexadecafluorononanoic Acid
Übersicht
Beschreibung
9-Chlorohexadecafluorononanoic Acid, also known as 9-chloranyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecakis (fluoranyl)nonanoic acid, is a chemical compound with the molecular formula C9HClF16O2 . It is used for laboratory research purposes .
Molecular Structure Analysis
The molecular structure of 9-Chlorohexadecafluorononanoic Acid consists of 9 carbon atoms, 1 chlorine atom, 16 fluorine atoms, and 2 oxygen atoms . The molecular weight is 480.53 .Physical And Chemical Properties Analysis
9-Chlorohexadecafluorononanoic Acid has a molecular weight of 480.53 . It is a crystal with a boiling point of 130°C and a melting point of 79°C .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Fate
9-Chlorohexadecafluorononanoic Acid, as part of the broader group of polyfluoroalkyl and perfluoroalkyl substances (PFASs), has significant environmental persistence and potential for bioaccumulation, leading to widespread regulatory and scientific scrutiny. The degradation pathways, environmental fate, and ecological impacts of these substances, including precursors and degradation products like perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs), are critical areas of research.
Studies reveal that microbial degradation in various environmental settings (soil, water, sediment) plays a key role in breaking down PFASs into PFCAs and PFSAs, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) (Liu & Avendaño, 2013). This biodegradation is crucial for understanding the environmental fate and potential remediation strategies for these compounds.
Analysis and Monitoring in Environmental Samples
The analysis and detection of PFASs, including emerging fluoroalkylether substances, in environmental and biomonitoring samples are essential for understanding their distribution and impacts. Advanced analytical methodologies, including high-resolution mass spectrometry, are employed to detect and quantify these substances, aiding in the assessment of their environmental occurrence, fate, and effects (Munoz et al., 2019). Such analyses are pivotal for bridging knowledge gaps about the environmental persistence and potential health risks of PFASs.
Drinking Water Treatment
The presence of PFASs in drinking water sources has raised concerns about their removal during water treatment processes. Studies indicate that conventional drinking water treatments, such as coagulation, flocculation, sedimentation, and filtration, do not substantially remove PFASs. However, activated carbon adsorption, ion exchange, and high-pressure membrane filtration may be effective in controlling these contaminants. Understanding the behavior and fate of PFASs in water treatment processes is essential for developing effective strategies to mitigate their presence in drinking water (Rahman et al., 2014).
Human Health Implications
The bioaccumulation and toxicological profiles of PFASs, including their effects on human health, are areas of significant research interest. The developmental toxicity of perfluoroalkyl acids and their derivatives has been studied extensively, highlighting concerns about their potential health risks. Investigations into the developmental effects of these compounds in animal models suggest avenues for future research to better understand their hazards and inform risk assessments (Lau et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HClF16O2/c10-9(25,26)8(23,24)7(21,22)6(19,20)5(17,18)4(15,16)3(13,14)2(11,12)1(27)28/h(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGYPYFSHOUVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HClF16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382104 | |
| Record name | 9-Chloro-perfluorononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chlorohexadecafluorononanoic Acid | |
CAS RN |
865-79-2 | |
| Record name | 9-Chloro-perfluorononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Chlorohexadecafluorononanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1630874.png)

![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)









